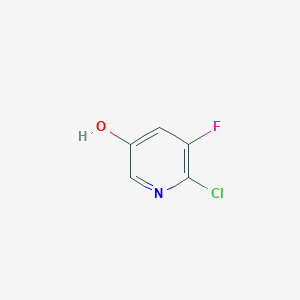

2-Chloro-3-fluoro-5-hydroxypyridine

Description

2-Chloro-3-fluoro-5-hydroxypyridine (CAS 870062-76-3) is a halogenated pyridine derivative with the molecular formula C₅H₃ClFNO and a molecular weight of 147.54 g/mol. Key features include:

- Substituents: Chlorine (C2), fluorine (C3), and hydroxyl (C5) groups.

- Hazards: Classified with warnings (H302, H315, H319, H332, H335) for oral toxicity, skin/eye irritation, and respiratory sensitivity .

The hydroxyl group at C5 enhances hydrogen-bonding capacity, making it valuable in pharmaceutical and agrochemical synthesis.

Propriétés

IUPAC Name |

6-chloro-5-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHUGRIKMHCJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654157 | |

| Record name | 6-Chloro-5-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870062-76-3 | |

| Record name | 6-Chloro-5-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoro-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

2-Chloro-3-fluoro-5-hydroxypyridine is primarily used as an intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that lead to the development of antiviral and antibacterial agents. For instance, derivatives of this compound have shown potential in treating infections caused by resistant bacteria and viruses .

Case Study:

A notable study demonstrated that modifications of this compound led to the creation of new classes of antibiotics that exhibited enhanced efficacy against Gram-negative bacteria. The synthesis involved various reaction pathways that utilized this compound as a key building block .

Agricultural Chemicals

Formulation of Crop Protection Products:

This compound is integral in formulating herbicides and pesticides, enhancing their effectiveness and stability. Its fluorinated structure contributes to improved biological activity and resistance to degradation in environmental conditions .

Data Table: Agricultural Applications

| Application | Description | Compound Role |

|---|---|---|

| Herbicides | Used in formulations for weed control | Enhances efficacy and selectivity |

| Pesticides | Increases stability and effectiveness | Active ingredient or synergist |

| Fungicides | Potential use in controlling fungal pathogens | Intermediate for novel fungicide synthesis |

Material Science

Development of Advanced Materials:

Research is ongoing into the use of this compound in creating advanced materials, especially coatings and polymers that require specific chemical resistance. The unique properties of this compound allow for the development of materials with enhanced durability and functionality .

Case Study:

In one study, the incorporation of this compound into polymer matrices resulted in coatings with superior resistance to solvents and UV radiation, making them suitable for industrial applications .

Biochemical Research

Studying Enzyme Interactions:

The compound plays a significant role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological processes, including those involved in disease mechanisms .

Research Findings:

Recent studies have utilized this compound to investigate its effects on specific enzyme activities related to metabolic disorders, providing insights into potential therapeutic targets .

Mécanisme D'action

The mechanism by which 2-chloro-3-fluoro-5-hydroxypyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Structural Analogs and Positional Isomers

3-Chloro-5-fluoro-2-hydroxypyridine

- Key Differences : Positional isomer with substituents at C3 (Cl), C5 (F), and C2 (OH).

- Impact : Altered electronic distribution affects acidity and reactivity. The hydroxyl group at C2 may exhibit stronger intramolecular hydrogen bonding compared to the C5 position in the target compound .

2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine (CAS 72537-17-8)

- Key Differences : Trifluoromethyl (CF₃) group at C5 replaces the hydroxyl group.

- Impact : The electron-withdrawing CF₃ group increases electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions. Higher lipophilicity (MW 207.53 g/mol) improves membrane permeability in drug design .

2-Chloro-5-fluoropyridin-3-amine (CAS 884495-37-8)

- Key Differences : Amine (NH₂) group at C3 instead of hydroxyl.

- Impact : The amine enables nucleophilic substitution or coordination in metal-catalyzed reactions. Lower molecular weight (146.55 g/mol) may improve solubility in polar solvents .

Physical and Chemical Properties

Activité Biologique

2-Chloro-3-fluoro-5-hydroxypyridine (C₅H₄ClFNO) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring with chlorine and fluorine substituents along with a hydroxyl group. The presence of these functional groups significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄ClFNO |

| Molecular Weight | 161.54 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not widely reported |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In a study evaluating various derivatives, it was found to possess significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . A patent application highlighted its potential to treat inflammatory disorders, suggesting that it may modulate immune responses through inhibition of pro-inflammatory cytokines . This suggests a dual role in both antimicrobial and anti-inflammatory pathways.

Enzyme Inhibition

This compound has been shown to act as an enzyme inhibitor . Its structural features allow it to bind effectively to specific enzymes, enhancing its potential as a therapeutic agent in diseases where enzyme modulation is beneficial. Studies indicate that the hydroxyl group can form hydrogen bonds with active site residues, stabilizing interactions .

Case Studies

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of this compound against standard bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option .

- Inflammation Model : In vivo studies using animal models of inflammation showed that administration of the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, supporting its therapeutic potential in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Wall Disruption : By inhibiting enzymes involved in cell wall synthesis, the compound leads to bacterial cell death.

- Cytokine Modulation : It appears to downregulate pro-inflammatory cytokines, reducing inflammation and associated symptoms.

- Enzyme Binding : The ability to bind selectively to certain enzymes enhances its efficacy as a drug candidate.

Méthodes De Préparation

Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

As per ChemicalBook data, 2-chloro-3-fluoro-5-nitropyridine is synthesized by chlorination of 3-fluoro-5-nitropyridin-2-ol using phosphorus pentachloride and phosphorus oxychloride:

- 3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol) is reacted in phosphorus oxychloride (15 mL).

- Phosphorus pentachloride (2.96 g, 14.22 mmol) is added at 60°C.

- The mixture is stirred at 60°C for 10 hours.

- After cooling, the reaction mixture is quenched in ice and extracted.

- Purification by silica gel chromatography yields 2-chloro-3-fluoro-5-nitropyridine in 97% yield.

| Parameter | Details |

|---|---|

| Starting material | 3-fluoro-5-nitropyridin-2-ol |

| Chlorinating agents | Phosphorus pentachloride, phosphorus oxychloride |

| Temperature | 60 °C |

| Reaction time | 10 hours |

| Workup | Quenching in ice, extraction, chromatography |

| Yield | 97% |

This high-yielding chlorination step is critical for preparing the nitro intermediate that can be converted to the hydroxyl compound.

Conversion of Nitro to Hydroxyl Group

The reduction of the nitro group at the 5-position to a hydroxyl group can be achieved via catalytic hydrogenation or other reduction methods:

- Catalytic hydrogenolysis using Pd catalysts (e.g., 5% Pd on calcium carbonate, Lindlar catalyst) under hydrogen atmosphere.

- Alternative reductions using metals such as zinc, tin, or iron in protic solvents.

- Selective reduction conditions are optimized to avoid affecting the chlorine and fluorine substituents.

The selective reduction is supported by European Patent EP1626045A1, which discusses selective reductions on chlorofluoropyridine derivatives under mild conditions yielding hydroxypyridine compounds.

Alternative Synthetic Routes and Considerations

EP1626045A1 also describes processes for producing 3-substituted 2-chloro-5-fluoropyridine derivatives, which are structurally related to the target compound. Key points include:

- Use of industrially available starting materials such as 2,6-dichloro-5-fluoronicotinic acid derivatives.

- Selective reduction of chlorine at the 6-position without affecting other substituents.

- Multiple reduction methods: catalytic hydrogenation, metal-mediated reductions, and use of metal salts.

- Emphasis on mild reaction conditions, short reaction times, and high yields to improve practical applicability.

These approaches provide flexibility in synthetic design, allowing adaptation to scale and resource availability.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.